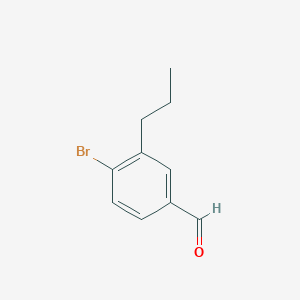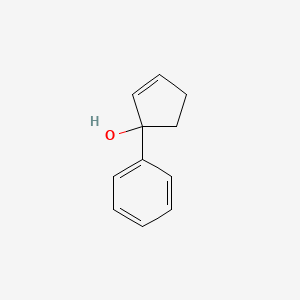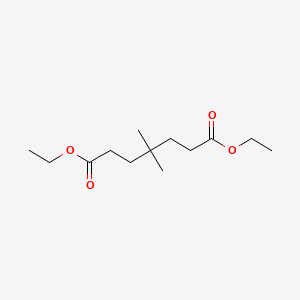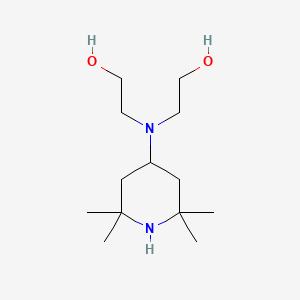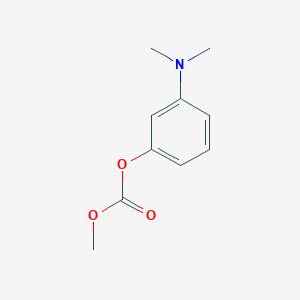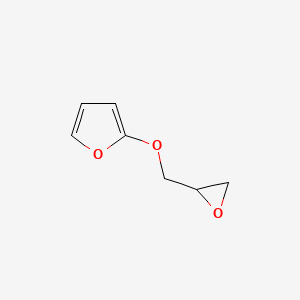
2-(2,3-Epoxypropoxy)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxiran-2-ylmethoxy)furan typically involves the reaction of furfuryl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out at room temperature for a few hours, followed by purification through column chromatography .
Industrial Production Methods
In industrial settings, the production of 2-(oxiran-2-ylmethoxy)furan follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-ylmethoxy)furan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert it into different alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring opens up to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the furan ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while nucleophilic substitution can produce various substituted furans .
Scientific Research Applications
2-(Oxiran-2-ylmethoxy)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(oxiran-2-ylmethoxy)furan involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and structures. This reactivity is exploited in various chemical processes to create new materials and compounds .
Comparison with Similar Compounds
Similar Compounds
2-(Glycidyloxymethyl)furan: Another name for 2-(oxiran-2-ylmethoxy)furan.
Furfuryl glycidyl ether: A similar compound with comparable reactivity and applications.
2,3-Epoxypropyl 2-furylmethyl ether: Another related compound used in similar applications.
Uniqueness
What sets 2-(oxiran-2-ylmethoxy)furan apart from its similar compounds is its specific reactivity and the ease with which it can be synthesized and modified. Its unique structure allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
26130-15-4 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethoxy)furan |
InChI |
InChI=1S/C7H8O3/c1-2-7(8-3-1)10-5-6-4-9-6/h1-3,6H,4-5H2 |
InChI Key |
RNMHNKUEFKIYQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


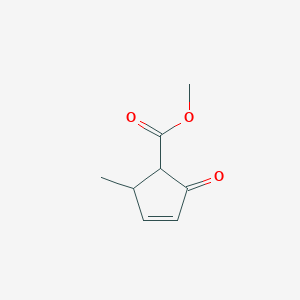
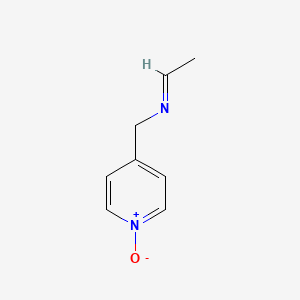
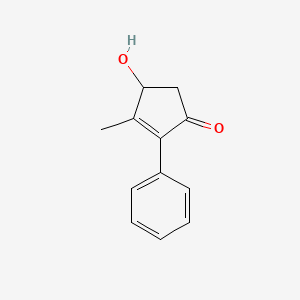
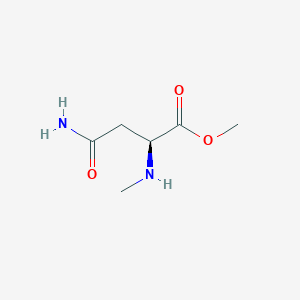
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
